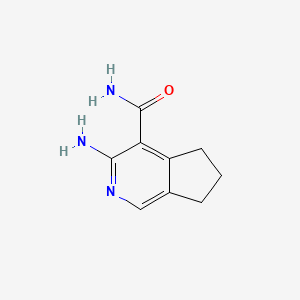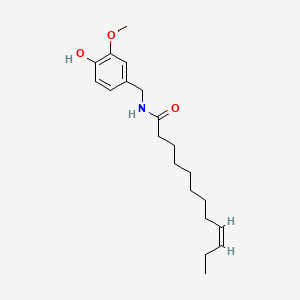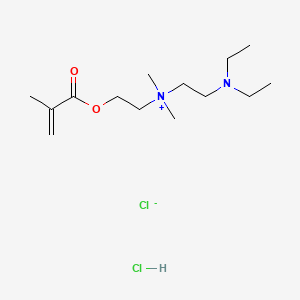
Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including benzyl, hydroxyphenethyl, and phenacylammonium chloride, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzyl(2-hydroxyphenethyl)amine and 11-bromoundecyl benzyl ether. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the desired product. The final step involves the quaternization of the amine group with phenacyl chloride to yield the ammonium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzyl and phenacyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenethyl group may yield benzyl(11-(benzyl(2-oxoethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride.
科学研究应用
Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride involves interactions with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the hydroxyphenethyl group may interact with hydroxylase enzymes, while the phenacylammonium chloride moiety can influence ion channels and transporters.
相似化合物的比较
Similar Compounds
- Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium bromide
- Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium iodide
Uniqueness
Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
84254-85-3 |
|---|---|
分子式 |
C43H57ClN2O3 |
分子量 |
685.4 g/mol |
IUPAC 名称 |
benzyl-[11-[benzyl-[2-(2-hydroxyphenyl)ethyl]amino]undecyl]-(2-hydroxyethyl)-phenacylazanium;chloride |
InChI |
InChI=1S/C43H56N2O3.ClH/c46-34-33-45(36-39-23-13-9-14-24-39,37-43(48)40-25-15-10-16-26-40)32-20-7-5-3-1-2-4-6-19-30-44(35-38-21-11-8-12-22-38)31-29-41-27-17-18-28-42(41)47;/h8-18,21-28,46H,1-7,19-20,29-37H2;1H |
InChI 键 |
KTCMDOCMQBZFOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CCCCCCCCCCC[N+](CCO)(CC2=CC=CC=C2)CC(=O)C3=CC=CC=C3)CCC4=CC=CC=C4O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















